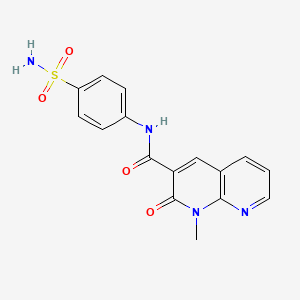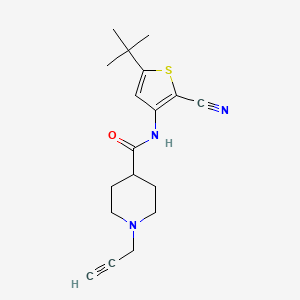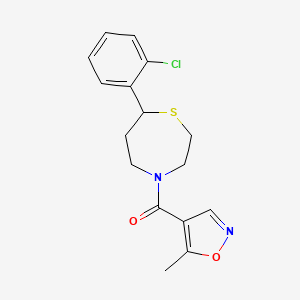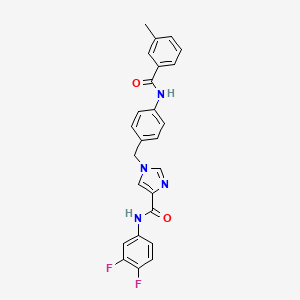![molecular formula C6H9N3O2S B2363440 N-[(pyridazin-3-yl)methyl]methanesulfonamide CAS No. 1699257-09-4](/img/structure/B2363440.png)
N-[(pyridazin-3-yl)methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(pyridazin-3-yl)methyl]methanesulfonamide” is a chemical compound with the CAS Number: 1699257-09-4 . It has a molecular weight of 187.22 . The IUPAC name for this compound is N-(pyridazin-3-ylmethyl)methanesulfonamide . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-ones, a class of compounds to which “this compound” belongs, involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3O2S/c1-12(10,11)8-5-6-3-2-4-7-9-6/h2-4,8H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 187.22 .Applications De Recherche Scientifique
Molecular and Supramolecular Structures
N-[(pyridazin-3-yl)methyl]methanesulfonamide and its derivatives have been studied for their molecular and supramolecular structures. One study details the structures of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related compounds, highlighting their potential as ligands for metal coordination due to their distinct N-H...N hydrogen bonding and molecular conformations (Jacobs, Chan, & O'Connor, 2013).
Synthesis and Biological Activity
Research has been conducted on the synthesis and biological activity of related compounds, such as methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted dihydroxy-heptenoates. These compounds have been evaluated for their ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis (Watanabe et al., 1997).
Structural Study of Derivatives
A structural study of nimesulide triazole derivatives, including those related to this compound, provides insights into the nature of intermolecular interactions and the effects of substitution on supramolecular assembly (Dey et al., 2015).
Proton Brake Mechanism
Studies have explored the addition of methane sulfonic acid to N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline, demonstrating a significant deceleration of rotation rates around bonds, which is attributed to a proton brake mechanism. This suggests potential applications in controlling molecular motion (Furukawa et al., 2020).
Crystal Structure Analysis
The crystal structure of N-3-Pyridinyl-methanesulfonamide has been analyzed, revealing significant differences in molecular conformations and highlighting the importance of hydrogen bonding in stabilizing the structure (Dodoff, Varga, & Kovala-Demertzi, 2004).
Catalytic Applications
Research on nicotinium methane sulfonate, a derivative of this compound, has shown its effectiveness as a bi-functional catalyst for the synthesis of 2-amino-3-cyanopyridines. This highlights its potential as a mild and efficient catalyst in organic synthesis (Tamaddon & Azadi, 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-(pyridazin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)8-5-6-3-2-4-7-9-6/h2-4,8H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBQLSLNEKUFJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363361.png)
![N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2363363.png)


![5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B2363367.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363368.png)
![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)
![N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2363372.png)
![4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B2363373.png)


